Selenophenfurin

描述

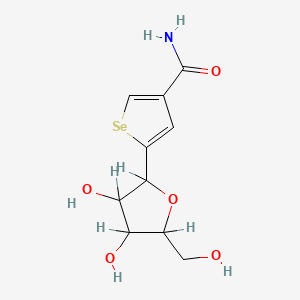

Selenophenfurin (5-β-D-ribofuranosylselenophene-3-carboxamide) is a selenophene-containing C-nucleoside analogue of selenazofurin, developed in the 1990s by Franchetti and colleagues . It was designed to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis. By competitively inhibiting IMPDH, this compound depletes intracellular GTP pools, thereby suppressing the proliferation of rapidly dividing cells, such as cancer and immune cells . Preclinical studies demonstrated its efficacy against leukemia, lymphoma, and solid tumor cell lines at concentrations comparable to selenazofurin, with enhanced potency over sulfur-containing analogues like thiophenfurin and tiazofurin .

属性

CAS 编号 |

189145-39-9 |

|---|---|

分子式 |

C10H13NO5Se |

分子量 |

306.18 g/mol |

IUPAC 名称 |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]selenophene-3-carboxamide |

InChI |

InChI=1S/C10H13NO5Se/c11-10(15)4-1-6(17-3-4)9-8(14)7(13)5(2-12)16-9/h1,3,5,7-9,12-14H,2H2,(H2,11,15) |

InChI 键 |

WWPFTXUYJRVAIJ-UHFFFAOYSA-N |

SMILES |

C1=C([Se]C=C1C(=O)N)C2C(C(C(O2)CO)O)O |

规范 SMILES |

C1=C([Se]C=C1C(=O)N)C2C(C(C(O2)CO)O)O |

同义词 |

5-beta-D-ribofuranosylselenophene-3-carboxamide selenophenfurin |

产品来源 |

United States |

相似化合物的比较

Key Findings:

Heteroatom Influence: The selenium atom in this compound confers greater electronegativity and polarizability compared to sulfur in thiophenfurin or nitrogen in tiazofurin. This enhances binding to IMPDH’s active site, reducing IC₅₀ values by 3–10× versus sulfur-containing analogues .

Ring Size and Geometry: The selenophene ring’s larger atomic radius and planar geometry improve π-stacking interactions with NAD⁺-binding pockets, whereas the non-planar thiazole in tiazofurin reduces affinity .

Metabolic Stability: this compound is metabolized to selenophene-4-carboxamide-adenine dinucleotides, which exhibit prolonged IMPDH inhibition compared to selenazofurin’s selenazole-based metabolites .

Functional Comparisons

- Antitumor Activity: In K562 leukemia cells, this compound inhibited IMPDH by 76%, reduced GTP levels by 58%, and increased IMP pools 14.5-fold—effects 2–3× more pronounced than thiophenfurin .

- Broad-Spectrum Efficacy: this compound’s activity spans solid tumors (e.g., breast, colon) and hematological malignancies, unlike tiazofurin, which is primarily effective in leukemias .

- Synergy with Antivirals: Like selenazofurin, this compound potentiates anti-HIV drugs (e.g., dideoxyinosine) by depleting GTP, a cofactor for viral reverse transcriptase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。